N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure It is characterized by the presence of a benzofuran ring, a morpholine ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the tert-butylphenyl group and the morpholine ring. The final step involves the formation of the carboxamide group.
Preparation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Introduction of tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst such as aluminum chloride.
Formation of Morpholine Ring: The morpholine ring can be formed through a nucleophilic substitution reaction involving an amine and an epoxide.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Similar in structure but differs in the presence of an oxadiazole ring instead of a benzofuran ring.
2-[2-(4-tert-Butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide: Similar in having a tert-butylphenyl group but differs in the presence of a tetrahydroisoquinoline ring.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring, a morpholine ring, and a tert-butylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H34N2O3 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H34N2O3/c1-18-6-11-22-19(2)25(32-24(22)16-18)26(30)28-17-23(29-12-14-31-15-13-29)20-7-9-21(10-8-20)27(3,4)5/h6-11,16,23H,12-15,17H2,1-5H3,(H,28,30) |
InChI Key |
STHFMKCTWJMSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4)C |
Origin of Product |
United States |
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